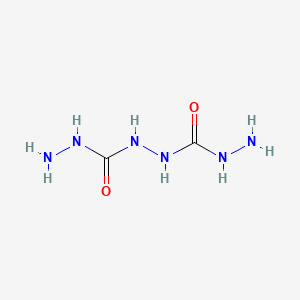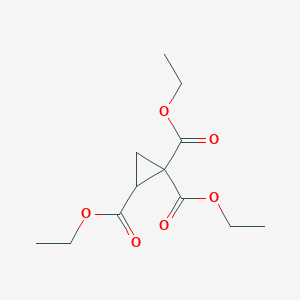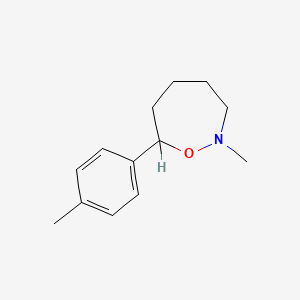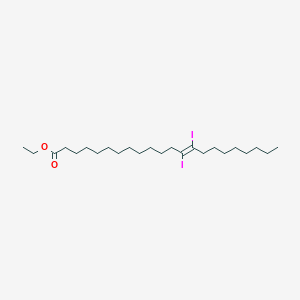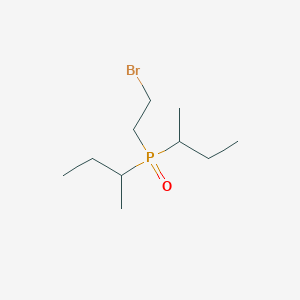![molecular formula C15H22N2O2 B14746096 4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
4-[1-(2-Piperazinyl)butyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-Piperazinyl)butyl]benzoic acid is an organic compound with the molecular formula C15H22N2O2 It is a derivative of benzoic acid, featuring a piperazine ring attached to a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Piperazinyl)butyl]benzoic acid typically involves the reaction of 4-bromobutyric acid with piperazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine ring displaces the bromine atom on the butyric acid chain. The resulting intermediate is then subjected to acidic hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(2-Piperazinyl)butyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
4-[1-(2-Piperazinyl)butyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[1-(2-Piperazinyl)butyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but with a tert-butoxycarbonyl group.
4-(4-Methylpiperazin-1-yl)benzoic acid: Features a methyl group on the piperazine ring.
4-[1-(2-Piperazinyl)ethyl]benzoic acid: Shorter ethyl chain instead of butyl.
Uniqueness
4-[1-(2-Piperazinyl)butyl]benzoic acid is unique due to its specific butyl chain length and the presence of the piperazine ring
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
4-(1-piperazin-2-ylbutyl)benzoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-13(14-10-16-8-9-17-14)11-4-6-12(7-5-11)15(18)19/h4-7,13-14,16-17H,2-3,8-10H2,1H3,(H,18,19) |
Clé InChI |
NXTXOKIEHDDQDM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1CNCCN1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)
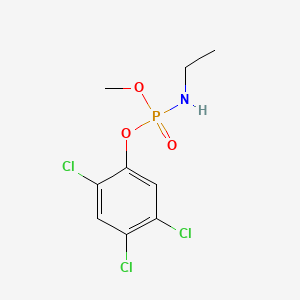
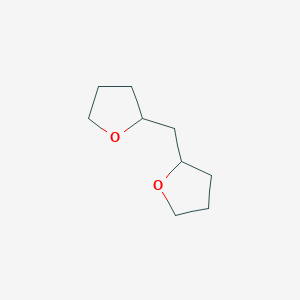

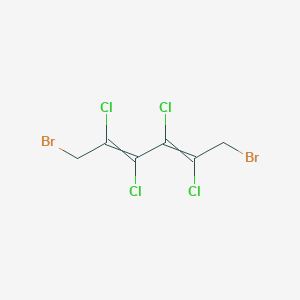
![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
